molecular formula C9H20Cl2N2O3S B1383867 (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride CAS No. 2173052-72-5

(4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride

Cat. No.: B1383867
CAS No.: 2173052-72-5
M. Wt: 307.24 g/mol
InChI Key: PNLBWUMXAIWQGX-DBEJOZALSA-N
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Description

(4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,4-b]pyrazine core, which is known for its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and functional group placement. Common synthetic routes may include:

    Cyclization reactions: Formation of the thieno[3,4-b]pyrazine core through cyclization of appropriate precursors.

    Functional group modifications: Introduction of the methoxyethyl group and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine derivatives: Compounds with similar core structures but different functional groups.

    Other heterocyclic compounds: Such as pyridazines or pyrazoles.

Uniqueness

The uniqueness of (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride lies in its specific stereochemistry and functional group arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4aS,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S.2ClH/c1-14-5-4-11-3-2-10-8-6-15(12,13)7-9(8)11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLBWUMXAIWQGX-DBEJOZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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